Ethyl 2-nitrobenzoate;1-iodo-2,3,4,5-tetramethylbenzene
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Overview
Description
Ethyl 2-nitrobenzoate: is an organic compound with the chemical formula C9H9NO4. It is a colorless or pale yellow liquid with a fragrant odor and is commonly used as a reagent and intermediate in organic synthesis . 1-iodo-2,3,4,5-tetramethylbenzene is an organic compound with the molecular formula C10H13I. It is a crystalline solid that is commonly used in organic synthesis and has various applications in medical, environmental, and industrial research .
Preparation Methods
Ethyl 2-nitrobenzoate: can be prepared by reacting benzoic acid with nitric acid to form 2-nitrobenzoic acid, which is then reacted with ethanol to form Ethyl 2-nitrobenzoate . Industrial production methods involve similar steps but are optimized for larger scale production.
1-iodo-2,3,4,5-tetramethylbenzene: can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene. This process involves the reaction of 2,3,4,5-tetramethylbenzene with iodine in the presence of an oxidizing agent .
Chemical Reactions Analysis
Ethyl 2-nitrobenzoate: undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the nitro group is replaced by other substituents.
1-iodo-2,3,4,5-tetramethylbenzene: can undergo:
Scientific Research Applications
Ethyl 2-nitrobenzoate: is used in:
Organic Synthesis: As an intermediate for synthesizing other organic compounds such as fluorescent dyes and fragrances.
Pharmaceuticals: As a raw material for insecticides and fungicides.
1-iodo-2,3,4,5-tetramethylbenzene: is used in:
Environmental Research: Studying its degradation in the environment and its impact on ecological toxicity.
Medical Research: As a precursor in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action for Ethyl 2-nitrobenzoate involves its reduction to ethyl 2-aminobenzoate, which can then participate in further chemical reactions . The nitro group is reduced to an amino group, which can then interact with other molecules.
For 1-iodo-2,3,4,5-tetramethylbenzene , the iodine atom can be substituted by other nucleophiles, leading to the formation of various products. The presence of the iodine atom makes it a good leaving group, facilitating substitution reactions .
Comparison with Similar Compounds
Ethyl 2-nitrobenzoate: can be compared with other nitrobenzoates such as methyl 2-nitrobenzoate and propyl 2-nitrobenzoate. Its unique properties include its specific reactivity and the types of products it forms upon reduction and substitution .
1-iodo-2,3,4,5-tetramethylbenzene: can be compared with other iodinated aromatic compounds such as 1-iodo-3,4,5,6-tetramethylbenzene. Its uniqueness lies in the specific arrangement of methyl groups and the iodine atom, which affects its reactivity and the types of reactions it undergoes .
Properties
Molecular Formula |
C19H22INO4 |
---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
ethyl 2-nitrobenzoate;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C9H9NO4/c1-6-5-10(11)9(4)8(3)7(6)2;1-2-14-9(11)7-5-3-4-6-8(7)10(12)13/h5H,1-4H3;3-6H,2H2,1H3 |
InChI Key |
LKYIXTIQWQMDSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1[N+](=O)[O-].CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
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